![molecular formula C11H13N3O B2533924 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol CAS No. 1255781-07-7](/img/structure/B2533924.png)
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol” is a derivative of 1,2,4-triazole. It is also known as Carvacrol . Carvacrol is a monoterpenoid phenol and has a characteristic pungent, warm odor of oregano . It is present in the essential oil of Origanum vulgare (oregano), oil of thyme, oil obtained from pepperwort, and wild bergamot .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol” is complex, involving a 1,2,4-triazole ring attached to a phenol group. The 1,2,4-triazole ring contains three nitrogen atoms, which can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications
Catalytic Enhancement in Synthesis
1,2,3-Triazole compounds, due to their unique structural properties, have been found to promote chemical reactions effectively. For instance, in hashmi phenol synthesis, 1,2,3-triazole acted as a stabilizing agent for catalysts, leading to excellent yields and chemoselectivity in the desired phenol products (Yunfeng Chen et al., 2010).
Polymorphism and Isostructurality in Drug Design
The study of polymorphism and isostructurality in 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives provided insights into the molecular and crystal structures, showcasing how these properties can influence drug design and optimization (L. Mazur et al., 2017).
Synthesis and Evaluation of Biologically Active Compounds
Research aimed at creating and assessing the physical-chemical properties of 5-phenethyl-4-R-3-thio-1,2,4-triazole derivatives led to the development of new compounds with potential biological activities, highlighting the versatility of triazole derivatives in medicinal chemistry (I. Tatyana et al., 2019).
Antimicrobial and Antioxidant Properties
Metal-based triazole compounds have been synthesized and characterized for their antioxidant, enzyme inhibition, and antimicrobial activities. These studies underline the potential of triazole derivatives as therapeutic agents with diverse biological applications (S. Sumrra et al., 2018).
Environmental and Biological Marker Development
Triazole derivatives synthesized from industrial waste like cardanol and glycerol have been explored for their use as fluorescent markers, with studies indicating their low acute toxicity to various biological models. This suggests their potential for environmental monitoring and biodiesel quality control (Bruno Ivo Pelizaro et al., 2019).
properties
IUPAC Name |
3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-12-11(14-13-10)8-4-3-5-9(15)6-8/h3-7,15H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGHJOLUWYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

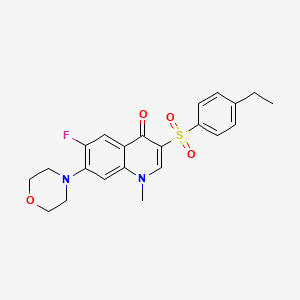
![(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide](/img/structure/B2533842.png)
![3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)
![N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2533844.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)
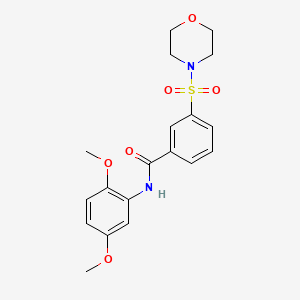
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)
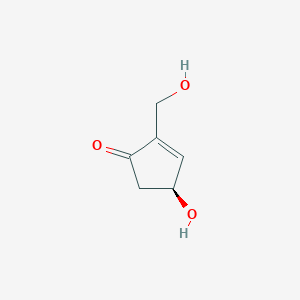
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
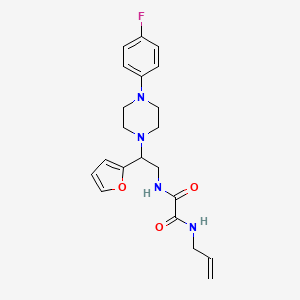
![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)
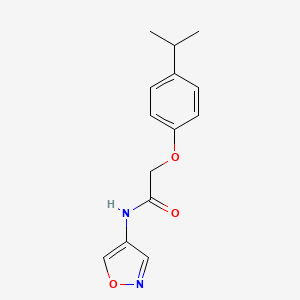
![4-chloro-N-[(2-chloro-6-methylphenyl)methyl]butanamide](/img/structure/B2533864.png)